molecular formula C23H20O4 B12201485 4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B12201485
M. Wt: 360.4 g/mol
InChI Key: LHDFNUFTRGMTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is a heterocyclic molecule featuring a benzofurochromenone core fused with a tetrahydrofuran ring. Its structure includes a methoxy-substituted phenyl group at the 4-position and a methyl group at the 11-position.

Its IUPAC name reflects the complex tetracyclic framework, which may adopt specific conformations critical to its function .

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C23H20O4/c1-13-22-18(16-5-3-4-6-20(16)26-22)11-19-17(12-21(24)27-23(13)19)14-7-9-15(25-2)10-8-14/h7-12H,3-6H2,1-2H3

InChI Key

LHDFNUFTRGMTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC4=C3CCCC4)C(=CC(=O)O2)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and methyl groups allows for potential oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-(4-Methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is studied for its therapeutic properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound shares a core benzofurochromenone scaffold with analogs but differs in substituents at the 4-position. Notable analogs include:

11-Methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one (D143-0368) : Features a phenyl group instead of 4-methoxyphenyl .

4-Butyl-11-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one : Substitutes a butyl chain for the aromatic substituent .

Physicochemical Properties

Property D143-0368 (4-Phenyl) Target (4-Methoxyphenyl) 4-Butyl Variant
Molecular Weight 330.38 g/mol ~361.38 g/mol* ~370–380 g/mol*
logP (Partition Coefficient) 4.893 ~4.3–4.5* ~5.5–6.0*
Water Solubility (logSw) -4.83 ~-4.5* < -5.0*
H-Bond Acceptors 4 5 3
Rotatable Bonds 1 1 4 (butyl chain)

*Estimated based on substituent contributions.

  • Methoxy vs. Phenyl (D143-0368): The methoxy group introduces polarity, reducing logP by ~0.5–0.6 compared to the phenyl analog. This may marginally improve aqueous solubility (logSw ~-4.5 vs. -4.83) .
  • Methoxy vs. Butyl : The butyl variant’s higher logP (~5.5–6.0) suggests greater lipophilicity, favoring membrane permeability but reducing solubility. Its flexible alkyl chain introduces rotatable bonds, which may affect conformational stability .

Research Findings and Methodological Considerations

Crystallographic Analysis

While specific structural data for the target compound are unavailable, analogs in this class are often characterized using X-ray crystallography refined via programs like SHELXL . These tools enable precise determination of bond lengths, angles, and packing arrangements, which are critical for understanding structure-activity relationships.

Hypothetical Activity Profiling

  • Antiparasitic Activity : D143-0368’s inclusion in antiparasite libraries suggests the core scaffold may inhibit parasite-specific enzymes (e.g., kinases or proteases). The target’s methoxy group could modulate binding to such targets .
  • Metabolic Stability : The methoxy group’s susceptibility to demethylation via cytochrome P450 enzymes may affect metabolic half-life compared to the phenyl or alkyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.